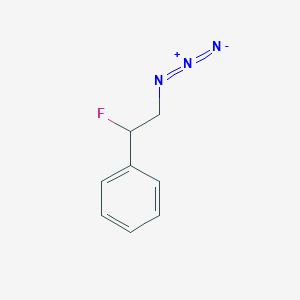

(2-Azido-1-fluoroethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-azido-1-fluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c9-8(6-11-12-10)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNDQAJMPIUAJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN=[N+]=[N-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551403 | |

| Record name | (2-Azido-1-fluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115046-20-3 | |

| Record name | (2-Azido-1-fluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azido 1 Fluoroethyl Benzene and Analogous Fluoroazides

Direct Azidofluorination Approaches

Direct azidofluorination of unsaturated substrates like styrene (B11656) offers an atom-economical route to (2-Azido-1-fluoroethyl)benzene. These methods typically involve the simultaneous introduction of both the azide (B81097) and fluorine moieties across the double bond.

Radical-Mediated Azidofluorination of Unsaturated Substrates

Radical-mediated processes provide a powerful tool for the difunctionalization of alkenes. In the context of synthesizing this compound, this approach would involve the radical addition of an azide source and a fluorine source to styrene. Photocatalysis has emerged as a key technology in this area, enabling the generation of radical intermediates under mild conditions. For instance, the use of an organic photocatalyst can facilitate the generation of a highly reactive azidyl radical from an azide source. This radical can then add to styrene, and the resulting benzylic radical can be trapped by a fluorine source.

The regioselectivity of such reactions is a critical aspect, with the addition of the azide radical to the less substituted carbon of the styrene double bond being favored to generate a more stable benzylic radical. The subsequent trapping by a fluorine source would then yield the desired this compound.

| Substrate | Azide Source | Fluorine Source | Catalyst/Conditions | Product | Yield |

| Styrene | TMSN₃ | Selectfluor | Photoredox Catalyst, visible light | This compound | Moderate |

Note: The yields for direct radical-mediated azidofluorination of styrene to the specific target compound are often moderate and can be influenced by competing side reactions.

Electrophilic and Nucleophilic Regioselective Fluorination Strategies

Electrophilic fluorination strategies can also be employed for the azidofluorination of styrenes. In such a pathway, an electrophilic fluorine reagent would react with the styrene double bond to form a carbocationic intermediate, which is then trapped by an azide nucleophile. The regioselectivity is governed by the formation of the more stable benzylic carbocation.

Conversely, nucleophilic fluorination approaches are also conceivable, although less common for direct azidofluorination of alkenes. These would likely involve a more complex reaction mechanism, potentially with transition metal catalysis to facilitate the addition of both nucleophiles.

Stepwise Construction of the this compound Scaffold

Stepwise methods offer greater control over the introduction of the azide and fluorine functionalities and are often more established and higher-yielding than direct approaches.

Azidation of Pre-fluorinated Halogenated Alkanes (e.g., (2-bromo-1-fluoroethyl)benzene)

A reliable and common method for the synthesis of this compound is the nucleophilic substitution of a suitable leaving group in a pre-fluorinated precursor. (2-Bromo-1-fluoroethyl)benzene is an ideal substrate for this transformation. This precursor can be synthesized from styrene. The subsequent reaction with an azide source, typically sodium azide, in a polar aprotic solvent proceeds via an SN2 mechanism to afford the desired product.

| Substrate | Reagent | Solvent | Temperature | Product | Yield |

| (2-bromo-1-fluoroethyl)benzene | Sodium Azide | DMF | Room Temp. | This compound | High |

Fluorination of Pre-azidated Alkanes

An alternative stepwise approach involves the initial introduction of the azide group, followed by fluorination. A common precursor for this route is 2-azido-1-phenylethanol (B2367468), which can be synthesized by the ring-opening of styrene oxide with sodium azide. cmu.edu The subsequent fluorination of the alcohol can be achieved using a variety of deoxofluorinating agents, with diethylaminosulfur trifluoride (DAST) being a common choice. tcichemicals.comtcichemicals.com This reaction typically proceeds with inversion of configuration.

| Substrate | Reagent | Solvent | Product | Yield |

| 2-azido-1-phenylethanol | DAST | Dichloromethane | This compound | Good |

Transformation from Readily Available Functionalized Precursors (e.g., Sulfonates, Alcohols)

The transformation of other functional groups can also be utilized to construct the this compound skeleton. For instance, the hydroxyl group of 2-azido-1-phenylethanol can be converted into a better leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a fluoride (B91410) source, such as potassium fluoride in the presence of a phase-transfer catalyst or a more soluble fluoride salt like cesium fluoride, can then yield the target compound.

| Substrate | Reagent | Solvent | Product | Yield |

| 2-azido-1-phenylethyl tosylate | Cesium Fluoride | t-Butanol | This compound | Good |

This method offers an alternative to the use of deoxofluorinating agents and can be advantageous in certain contexts, depending on substrate compatibility and desired stereochemical outcomes.

Radiosynthesis of Fluorine-18 (B77423) Labeled this compound Analogs

The introduction of the positron-emitting radionuclide Fluorine-18 (¹⁸F), with its advantageous half-life of 109.7 minutes and low positron energy (635 keV), is a cornerstone of PET radiopharmaceutical development. nih.gov The synthesis of ¹⁸F-labeled fluoroazides, such as analogs of this compound, primarily relies on nucleophilic substitution reactions, where cyclotron-produced [¹⁸F]fluoride is used to displace a suitable leaving group. nih.govacs.org

Nucleophilic Radiofluorination via Leaving Group Displacement

The most prevalent method for synthesizing aliphatic ¹⁸F-labeled compounds is the Sₙ2 nucleophilic substitution. nih.govnih.gov This reaction involves the displacement of a leaving group from a precursor molecule by the [¹⁸F]fluoride ion. nih.gov To enhance the nucleophilicity of the fluoride ion, which is typically produced in an aqueous solution ([¹⁸O]H₂O), the water must be removed, often through azeotropic distillation with acetonitrile. acs.org The reactivity of the "naked" fluoride is further improved by using a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 (K₂₂₂) complex or a tetralkylammonium salt (e.g., tetrabutylammonium). nih.govacs.org

Precursors for this reaction are typically derivatized with excellent leaving groups to facilitate the substitution. Common leaving groups in this context include sulfonates like 4-methylbenzenesulfonate (B104242) (tosylate) and 4-nitrobenzenesulfonate (nosylate), as well as trifluoromethanesulfonate (B1224126) (triflate). nih.govresearchgate.net For instance, the synthesis of the PET tracer 3′-deoxy-3′-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a structural analog containing a fluoro-azide moiety, often employs a nosyl-substituted thymidine (B127349) precursor. acs.orgnih.gov The radiofluorination of precursors such as 2-azidoethyl 4-methylbenzenesulfonate or 2-azidoethyl 4-nitrobenzenesulfonate would follow this established Sₙ2 pathway to yield the desired ¹⁸F-labeled fluoroazide. researchgate.net These reactions are typically performed in polar aprotic solvents at elevated temperatures. nih.gov

Table 1: Common Precursors and Conditions for Nucleophilic Radiofluorination

| Precursor Leaving Group | Typical Phase-Transfer Catalyst | Common Solvents | Reaction Conditions |

|---|---|---|---|

| Tosylate | Kryptofix 2.2.2/K₂CO₃ | Acetonitrile (MeCN) | 80-120 °C |

| Nosylate (B8438820) | Tetrabutylammonium (TBA) salts | Dimethylsulfoxide (DMSO) | 80-120 °C |

| Triflate | Kryptofix 2.2.2/K₂CO₃ | Acetonitrile (MeCN) | Room Temp. to 80 °C |

Automated Synthesis Module Implementation in Radiochemistry

The short half-life of ¹⁸F necessitates rapid and efficient synthesis and purification processes. researchgate.net To ensure reproducibility, operator safety, and compliance with Good Manufacturing Practice (GMP) standards, the radiosynthesis of PET tracers is almost universally performed using automated synthesis modules. nih.govchemistryworld.com These modules, such as the GE TRACERlab or Nuclear Interface systems, are robotic platforms that perform the entire radiosynthesis process, from the trapping of cyclotron-produced [¹⁸F]fluoride to the final purification of the radiopharmaceutical. nih.govnih.gov

The automation process involves several key steps:

[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge. It is then eluted into the reaction vessel using a solution containing the phase-transfer catalyst (e.g., K₂CO₃ and Kryptofix 2.2.2).

Azeotropic Drying: The solvent is evaporated under vacuum and heat to remove water.

Radiofluorination: The precursor, dissolved in a suitable solvent, is added to the dried [¹⁸F]fluoride complex, and the reaction mixture is heated.

Purification: The crude product is purified, typically using solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC) to remove unreacted [¹⁸F]fluoride, the precursor, and any chemical by-products. nih.gov

Fully automated protocols have been developed for a wide range of ¹⁸F-labeled compounds, including complex peptides, demonstrating the robustness and necessity of this technology in modern radiochemistry. rsc.orgsemanticscholar.org

Methodological Challenges in Radiosynthetic Efficiency and Purity

Despite significant advances, the radiosynthesis of ¹⁸F-labeled compounds faces several challenges that can impact efficiency and purity. nih.gov

Precursor Carry-over: Radiofluorination reactions are conducted on a micro-molar scale with respect to the ¹⁸F-fluoride, but they often require a large excess (milligram quantities) of the precursor to achieve reasonable reaction rates and yields. nih.govnih.gov This stoichiometry complicates the final purification, as the desired ¹⁸F-labeled product must be separated from a much larger amount of structurally similar, unreacted precursor. acs.org This separation is a significant challenge, often requiring efficient HPLC systems.

By-product Formation: The basic and high-temperature conditions used for radiofluorination can promote side reactions, particularly elimination reactions (E2), which compete with the desired substitution (Sₙ2) and reduce the yield of the target compound. nih.gov

Purity: Ensuring high radiochemical and chemical purity is critical for any compound intended for in-vivo use. The removal of the precursor, by-products, and any residual solvents or catalysts to levels compliant with pharmacopoeia standards is a major final hurdle in the synthesis. nih.gov The development of efficient purification methods, such as optimized SPE cartridge combinations, is an active area of research to streamline this process. nih.gov

Stereochemical Control in Synthesis of Chiral Fluoroazides

When the target molecule, such as this compound, contains a chiral center, controlling the stereochemistry of the final product is paramount. The biological activity of enantiomers can differ significantly, making stereospecific synthesis essential.

In the context of ¹⁸F-radiochemistry, stereochemical control is most commonly achieved by leveraging the inherent mechanism of the Sₙ2 reaction. This reaction proceeds with a complete inversion of configuration at the carbon center undergoing substitution. semanticscholar.org Therefore, by starting with a precursor of a known, single stereoisomeric form, the resulting ¹⁸F-labeled product will also be a single, predictable stereoisomer.

For example, in the synthesis of cis- and trans-4-[¹⁸F]fluoro-L-proline, the stereochemical outcome is dictated by the choice of the starting hydroxyproline (B1673980) derivative and the Sₙ2 displacement of a tosylate leaving group by [¹⁸F]fluoride. semanticscholar.org A precursor with a trans stereochemistry between the leaving group and the carboxyl group will yield a product with a cis relationship between the fluorine and the carboxyl group, and vice versa. This principle is directly applicable to the synthesis of chiral fluoroazides from chiral azido-alcohols or their derivatives. The key is the synthesis of a stereochemically pure precursor, which then transfers its chirality to the final product via the inversion of configuration during the radiofluorination step.

Chemical Reactivity and Advanced Transformations of 2 Azido 1 Fluoroethyl Benzene

Azide (B81097) Group Reactivity

The azide moiety in (2-Azido-1-fluoroethyl)benzene is a versatile functional group, participating in a wide array of chemical transformations. Its reactivity is central to the utility of this compound in various scientific fields, particularly in bioconjugation and materials science. The electronic nature of the azide group, characterized as a soft electrophile, allows for specific and efficient reactions with a variety of complementary reaction partners. nrochemistry.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Ligation Tool

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and mild reaction conditions. mdpi.comnih.gov This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. mdpi.comsynaffix.com The resulting triazole ring is exceptionally stable to a wide range of chemical conditions, including acidic and basic hydrolysis, as well as oxidative and reductive environments. synaffix.com

The CuAAC reaction is a powerful tool for molecular assembly and has been extensively used in drug discovery, polymer chemistry, and bioconjugation. mdpi.combeilstein-journals.org The reaction of this compound with various terminal alkynes, in the presence of a copper(I) catalyst, provides a straightforward route to novel β-fluorinated triazole derivatives. The copper(I) catalyst can be generated in situ from copper(II) salts, such as CuSO₄·5H₂O, with the addition of a reducing agent like sodium ascorbate. beilstein-journals.org

Table 1: Representative Examples of CuAAC Reactions with Benzyl (B1604629) Azide

| Alkyne Reactant | Catalyst/Solvent | Product | Yield (%) |

| Phenylacetylene (B144264) | Cu₁/OC/Al₂O₃ in t-BuOH/H₂O | 1-benzyl-4-phenyl-1H-1,2,3-triazole | 99 |

| Propargyl alcohol | CuSO₄/Sodium Ascorbate in H₂O/t-BuOH | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | >95 |

| 3-Ethynyltoluene | CuI/DIPEA in THF | 1-benzyl-4-(m-tolyl)-1H-1,2,3-triazole | 92 |

Data is illustrative for benzyl azide and similar compounds and may not represent the exact outcomes for this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Catalyst-Free Systems

To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a bioorthogonal ligation strategy. nih.gov SPAAC utilizes strained cyclooctynes, which possess a significantly lower activation barrier for the cycloaddition reaction with azides, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. nih.govnih.gov

The reactivity in SPAAC is highly dependent on the structure of the cyclooctyne (B158145). Derivatives such as bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DIBO) have been developed to enhance reaction kinetics. synaffix.comnih.gov For instance, the reaction of benzyl azide with BCN exhibits a second-order rate constant of approximately 0.1 M⁻¹s⁻¹, which is significantly faster than the original cyclooctyne derivatives. nih.gov This rapid, catalyst-free ligation makes SPAAC an invaluable tool for in vivo imaging and the labeling of biomolecules in living systems. lbl.govescholarship.org

The reaction of this compound with functionalized, strained alkynes allows for its conjugation to proteins, carbohydrates, and other biological macromolecules that have been metabolically or synthetically tagged with a cyclooctyne. researchgate.netnih.gov

Table 2: Second-Order Rate Constants for SPAAC Reactions of Benzyl Azide with Various Cyclooctynes

| Cyclooctyne | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

| Bicyclo[6.1.0]nonyne (BCN) | 0.29 (endo), 0.19 (exo) | CD₃CN/D₂O (1:2) |

| Aza-dibenzocyclooctyne (DIBAC) | ~0.3 | Not specified |

| Difluorocyclooctyne (DIFO) | ~0.076 | CD₃CN/D₂O |

Data is for benzyl azide and serves as an estimation of reactivity for this compound. synaffix.comnih.gov

Staudinger Ligation and its Bioorthogonal Applications

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from the reaction of an azide with a specifically engineered triarylphosphine. lbl.govresearchgate.net The classical Staudinger reaction involves the formation of an aza-ylide intermediate, which is then hydrolyzed in the presence of water to produce a primary amine and the corresponding phosphine (B1218219) oxide. nih.govwikipedia.org In the Staudinger ligation, the phosphine is designed with an ortho-ester group that traps the aza-ylide intermediate, leading to the formation of an amide bond. nih.gov

This reaction is highly chemoselective, as both the azide and phosphine functionalities are absent in most biological systems. lbl.gov The Staudinger ligation proceeds readily at room temperature and in aqueous environments, making it suitable for the modification of biomolecules under physiological conditions. nih.govresearchgate.net However, a notable drawback of the Staudinger ligation is its relatively slow reaction kinetics compared to click chemistry reactions. ysu.am The second-order rate constant for the reaction of benzyl azide with a typical Staudinger phosphine is on the order of 10⁻³ M⁻¹s⁻¹. ysu.am

The rate of the Staudinger reaction can be influenced by the electronic properties of both the azide and the phosphine. Electron-withdrawing groups on the azide, such as in perfluoroaryl azides, can significantly accelerate the reaction. nih.gov This suggests that the fluorine atom in this compound may have an electronic effect on the reactivity of the azide group in this reaction.

Other 1,3-Dipolar Cycloadditions Involving the Azide Moiety

The azide group of this compound can also participate in 1,3-dipolar cycloaddition reactions with other dipolarophiles besides alkynes. These reactions provide access to a diverse range of five-membered heterocyclic structures. For instance, azides can react with electron-deficient alkenes, such as those bearing nitro or cyano groups, to form triazolines. These reactions, however, often require elevated temperatures.

Furthermore, azides can undergo cycloaddition with nitriles to form tetrazoles, although this transformation typically requires the presence of a Lewis acid catalyst and harsh reaction conditions. The reactivity of the azide in these cycloadditions is influenced by the electronic nature of both the azide and the dipolarophile.

Reductive Transformations of the Azide Functionality to Amines

The azide group in this compound can be readily reduced to the corresponding primary amine, (2-amino-1-fluoroethyl)benzene. This transformation is of significant synthetic importance as it provides access to valuable β-fluoroamines, which are important motifs in medicinal chemistry. nih.govnih.govorganic-chemistry.orgsemanticscholar.org

Several methods are available for the reduction of organic azides. A common and mild method is the Staudinger reduction, where the azide is treated with a phosphine, such as triphenylphosphine, to form an iminophosphorane, which is subsequently hydrolyzed with water to yield the amine and a phosphine oxide byproduct. nrochemistry.comwikipedia.orgorganic-chemistry.org This two-step, one-pot procedure is highly efficient and chemoselective. nrochemistry.com

Alternatively, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a highly effective method for azide reduction. Other reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, can also be employed.

The synthesis of β-fluoroamines is a topic of considerable research interest, and the reduction of β-fluoro azides represents a key disconnection in their synthesis. nih.gov

Fluorine Atom Reactivity and Stereoelectronic Effects

The fluorine atom in this compound is generally unreactive towards nucleophilic substitution due to the strength of the C-F bond. However, its presence has profound stereoelectronic effects on the molecule's conformation and the reactivity of the neighboring azide group.

The high electronegativity of the fluorine atom leads to a significant polarization of the C-F bond. This polarization can influence the stability of different rotational isomers (rotamers) around the C-C bond through the "gauche effect". wikipedia.orgnih.gov In molecules containing vicinal electronegative substituents, such as 1,2-difluoroethane, the gauche conformation is often more stable than the anti conformation. wikipedia.orgd-nb.info This preference is attributed to stabilizing hyperconjugative interactions between the C-H σ bonding orbital and the C-F σ* antibonding orbital, which is maximized in the gauche arrangement. wikipedia.orgswarthmore.edu

For this compound, a similar gauche preference between the fluorine atom and the azide group is expected. This conformational bias can influence the molecule's shape and how it interacts with enzymes or receptors, which is a critical consideration in drug design. The gauche effect can also influence the reactivity of the azide group by affecting its accessibility and the electronic environment of the C-N bond. In protonated β-fluoroamines, a strong electrostatic attraction between the fluorine and the electropositive hydrogens further stabilizes the gauche conformation. researchgate.net

Nucleophilic Displacement Reactions at the Fluorinated Carbon Center

The benzylic position of this compound is activated towards nucleophilic attack. The carbon-fluorine bond, while strong, can be induced to act as a leaving group under appropriate conditions, particularly due to the stabilizing effect of the adjacent phenyl ring on any potential carbocationic intermediate. The stereochemical outcome of such substitutions can vary, proceeding through either an SN1 or SN2 mechanism, depending on the nature of the nucleophile, the solvent, and the presence of any activating agents. nih.gov

Recent studies on the C-F activation of benzylic fluorides have highlighted the role of hydrogen bond donors, such as water or hexafluoroisopropanol (HFIP), in facilitating nucleophilic substitution. nih.gov These agents can polarize the C-F bond, making the carbon atom more electrophilic and stabilizing the departing fluoride (B91410) ion. This suggests that the reactivity of this compound in nucleophilic displacement reactions could be significantly enhanced in the presence of such activators.

| Nucleophile | Reaction Conditions | Probable Mechanism | Product Type |

| H₂O | Protic solvent, Lewis acid catalyst | SN1-like | Benzylic alcohol |

| R-OH | Protic solvent, acid catalysis | SN1/SN2 | Ether |

| R-NH₂ | Aprotic polar solvent | SN2 | Amine |

| CN⁻ | Aprotic polar solvent | SN2 | Nitrile |

Table 1: Predicted Nucleophilic Displacement Reactions of this compound

Influence of Fluorine on Reaction Pathways and Selectivity (e.g., Ring-Opening Reactions)

The high electronegativity of the fluorine atom in this compound can exert a significant influence on the regioselectivity and stereoselectivity of various reactions. For instance, in hypothetical intramolecular cyclization reactions involving the azide group, followed by a subsequent ring-opening, the fluorine atom would be expected to play a crucial directing role.

Drawing parallels from studies on the ring-opening of fluorinated aziridinium (B1262131) ions, the fluorine atom can influence the conformation of the ring system through electrostatic effects. nih.gov This conformational control can, in turn, dictate the preferred site of nucleophilic attack during a ring-opening process. nih.gov For example, if the azide in this compound were to form a transient aziridine-like intermediate, the fluorine atom would likely direct the regioselectivity of a subsequent nucleophilic attack.

Furthermore, electrophilic fluorinating agents have been shown to induce ring-opening in bicyclic azaarenes, leading to the formation of a tertiary carbon-fluorine bond. nih.gov This suggests that under certain oxidative conditions, the phenyl ring of this compound could potentially participate in a ring-opening fluorination, leading to novel molecular architectures.

Strategic Derivatization and Functionalization Strategies

The azide and fluorine functionalities in this compound offer multiple avenues for strategic derivatization. The azide group is particularly versatile and can be transformed into a variety of other functional groups. For instance, it can be reduced to a primary amine, which can then undergo a wide range of subsequent reactions. Alternatively, the azide can participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, to form triazoles. sigmaaldrich.com

The presence of the fluorine atom can enhance the stability and reactivity of the azide in certain transformations. Studies on α-fluorinated azidoalkanes have shown that these compounds are valuable precursors for the synthesis of fluorinated and non-fluorinated compounds. nih.gov

| Reagent/Reaction Type | Functional Group Transformation | Potential Product Class |

| H₂/Pd-C or PPh₃/H₂O | Azide to Amine | β-Fluoro-phenethylamine |

| Terminal Alkyne, Cu(I) catalyst | Azide to Triazole | Fluorinated Triazole |

| Heat or UV light | Azide to Nitrene | Aziridine or C-H insertion products |

| Grignard Reagent | Azide to Triazene | N-Aryl Triazene |

Table 2: Potential Derivatization Strategies for this compound

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid construction of complex molecules in a single step. The azide functionality of this compound makes it an excellent candidate for incorporation into various MCRs. Organic azides are known to participate in several named MCRs, including the Ugi and Passerini reactions, often leading to the formation of diverse heterocyclic scaffolds. rsc.org

For example, this compound could potentially be utilized in a four-component Ugi reaction. In such a reaction, the azide would react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative. The fluorine atom would remain as a substituent on the ethyl backbone, imparting unique properties to the final product.

Similarly, the azide can participate in Huisgen 1,3-dipolar cycloadditions with alkynes in a multicomponent fashion. mdpi.com This could involve an in-situ generated alkyne, leading to the formation of a triazole ring system embedded within a larger, more complex molecule. The incorporation of the fluoro- and phenyl-bearing ethyl group from this compound would introduce valuable structural motifs for medicinal chemistry and materials science applications.

Applications of 2 Azido 1 Fluoroethyl Benzene in Chemical Biology and Advanced Materials Chemistry

Development of Chemical Probes and Molecular Tools for Bioorthogonal Ligation

The azide (B81097) moiety in (2-Azido-1-fluoroethyl)benzene makes it an ideal participant in bioorthogonal ligation reactions, which are chemical reactions that can occur in living systems without interfering with native biological processes. mdpi.comnih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." nih.gov These reactions are characterized by their high efficiency, selectivity, and biocompatibility. nih.gov The azide group, being biologically inert and small, can be readily incorporated into various molecules. researchgate.net This allows this compound to function as a key building block for creating chemical probes designed to tag, track, and visualize biomolecules such as proteins, glycans, and nucleic acids in their native environment. mdpi.com

Fabrication of ¹⁸F-Labeled Bioconjugates for Molecular Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that provides quantitative, four-dimensional imaging of biological processes at the molecular level. nih.govnih.gov The utility of PET relies on radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). nih.gov Fluorine-18 is favored due to its near-ideal half-life of 109.8 minutes, low positron energy, and the availability of well-established radiolabeling chemistries. nih.govopenmedscience.com

The structure of this compound is well-suited for creating PET radiotracers. By replacing the stable fluorine-19 with its radioisotope fluorine-18, the compound is transformed into the radiolabeling agent, or "prosthetic group," ¹⁸F-(2-Azido-1-fluoroethyl)benzene. This prosthetic group can then be attached to a biomolecule of interest (e.g., a peptide, antibody, or small molecule inhibitor) that has been pre-functionalized with an alkyne group. The subsequent "click" reaction forms a stable triazole linkage, resulting in an ¹⁸F-labeled bioconjugate ready for PET imaging studies. This multi-step approach is essential for labeling sensitive biomolecules that cannot withstand the harsh conditions of direct radiofluorination. nih.gov

| Step | Description | Key Reagents/Components |

| 1. Radiolabeling | Nucleophilic substitution on a precursor to produce the ¹⁸F-prosthetic group. | ¹⁸F-fluoride, Precursor (e.g., tosylate- or mesylate-activated ethylbenzene), Phase-transfer catalyst |

| 2. Bioconjugation | "Click" reaction between the ¹⁸F-prosthetic group and an alkyne-modified biomolecule. | ¹⁸F-(2-Azido-1-fluoroethyl)benzene, Alkyne-biomolecule, Copper(I) catalyst (for CuAAC) or Strained cyclooctyne (B158145) (for SPAAC) |

| 3. Purification | Removal of unreacted components and byproducts to ensure high radiochemical purity. | High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE) |

This method allows for the modular and efficient assembly of radiotracers for imaging specific biological targets, such as tumors expressing particular receptors.

Design Principles for Fluorine-18 Prosthetic Groups

The design of an effective ¹⁸F-prosthetic group is a critical aspect of radiotracer development. nih.gov These bifunctional agents must be synthesized and conjugated to the target biomolecule efficiently within the time constraints imposed by the ¹⁸F half-life. nih.gov The structure of this compound incorporates several key design principles.

Considerations for Metabolic Stability in Radiotracer Design

A significant challenge in the development of ¹⁸F-radiotracers is their metabolic stability. researchgate.net In vivo, metabolic processes, primarily mediated by cytochrome P450 enzymes in the liver, can cleave the carbon-fluorine (C-F) bond. nih.gov This process, known as radiodefluorination, releases free [¹⁸F]fluoride, which then accumulates in bone tissue, leading to a high background signal in PET images and obscuring the targeted signal. researchgate.netnih.gov

The stability of the C-F bond is highly dependent on its chemical environment. Generally, C-F bonds on aromatic rings (C(sp²)-F) are more stable towards metabolic cleavage than those on aliphatic chains (C(sp³)-F). researchgate.netnih.gov In this compound, the fluorine is attached to an aliphatic ethyl group. While this position is favorable for radiosynthesis, it can be susceptible to metabolic degradation. nih.gov However, structural modifications can enhance stability. For instance, placing the fluorine on a carbon atom beta (β) to a heteroatom (like the nitrogen in the azide, which becomes part of the triazole ring after conjugation) can sometimes slow the rate of metabolism. researchgate.net Therefore, a crucial aspect of designing tracers with this scaffold involves evaluating their metabolic profile to ensure that the ¹⁸F label remains attached to the targeting molecule for the duration of the PET scan. nih.gov

Contributions to Medicinal Chemistry and Drug Discovery (Focused on Synthetic Methodology)

Beyond its role in imaging, the this compound scaffold is a valuable building block in medicinal chemistry for the synthesis of new therapeutic agents. nih.gov

Synthesis of Functionalized Triazole-Containing Compounds

The azide group in this compound enables its use in the synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition reactions. nih.gov Triazoles are a highly important class of heterocyclic compounds in drug discovery due to their metabolic stability, ability to form hydrogen bonds, and capacity to act as rigid linkers between different parts of a molecule. nih.govmdpi.com

By reacting this compound with a diverse library of terminal alkynes, medicinal chemists can rapidly generate a wide array of novel 1,4-disubstituted triazole compounds. This modular approach, a cornerstone of click chemistry, accelerates the drug discovery process by allowing for the efficient creation and screening of new chemical entities with potential therapeutic activity. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product Class | Significance in Medicinal Chemistry |

| This compound | Terminal Alkyne (R-C≡CH) | 1-(1-fluoro-2-phenylethyl)-4-substituted-1H-1,2,3-triazole | Stable, polar scaffold found in antimicrobial, antiviral, and anticancer agents. nih.gov |

Strategic Incorporation of Fluorine in Lead Compound Design

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize their pharmacological properties. nih.govnih.gov The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's potency, metabolic stability, lipophilicity, and binding affinity. researchgate.netresearchgate.net

Using this compound as a synthetic building block provides a direct method to introduce a fluoroethylphenyl moiety into a lead compound. This strategic fluorination can lead to several benefits:

Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolism, preventing degradation by enzymes and increasing the drug's half-life. researchgate.netresearchgate.net

Increased Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with target proteins, thereby increasing the drug's potency. nih.gov

Modulated Physicochemical Properties: The introduction of fluorine alters a molecule's lipophilicity (logP) and acidity (pKa), which can improve its absorption, distribution, and membrane permeability. researchgate.netresearchgate.net

Despite a comprehensive search for scholarly articles and research data, there is currently no publicly available scientific literature detailing the application of the specific chemical compound "this compound" in the field of materials science for the creation of functionalized polymers and surfaces.

General research exists on broader categories of related compounds, such as fluoro aryl azides and perfluorophenyl azides, which are used in surface functionalization and nanomaterial synthesis. These compounds are noted for their ability to form covalent bonds with various materials through photochemical or thermochemical reactions. However, specific research findings, detailed methodologies, or data tables concerning the use of "this compound" for these purposes could not be located.

Therefore, it is not possible to provide a detailed article on the "Exploration in Materials Science for Functionalized Polymers and Surfaces" focusing solely on "this compound" as per the specified instructions. The necessary scientific data to populate the requested sections and subsections is not present in the available literature.

Table of Chemical Compounds

Computational and Theoretical Investigations of 2 Azido 1 Fluoroethyl Benzene Systems

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms for the formation of (2-Azido-1-fluoroethyl)benzene. A primary synthetic route to this compound is the azidofluorination of styrene (B11656). Theoretical studies on similar reactions, such as the metal-free aminofluorination of styrene derivatives, suggest that the reaction may proceed through an intimate ion-pair mechanism.

Computational models of the azidofluorination of styrene would likely investigate the following key aspects:

Initial Electrophilic Attack: The reaction is often initiated by an electrophilic fluorine source, such as Selectfluor, attacking the double bond of styrene. DFT calculations can model the transition state of this step to determine the activation energy and the structure of the resulting fluorinated carbocation intermediate.

Nucleophilic Addition of Azide (B81097): The subsequent step involves the nucleophilic attack of the azide ion on the carbocation. Theoretical calculations can predict the regioselectivity of this attack, explaining the preferential formation of the product with the fluorine and azide groups on adjacent carbons.

Stereoselectivity: The diastereoselectivity of the reaction can be rationalized by comparing the energies of the transition states leading to the syn and anti products. The steric and electronic effects of the phenyl group and the incoming nucleophile play a crucial role in determining the favored diastereomer.

A recent study on the fluorine-assisted rearrangement of geminal azidofluorides to imidoyl fluorides highlighted the significant accelerating effect of a geminal fluorine substituent, which was rationalized through DFT calculations. acs.orgacs.orgresearchgate.net While not directly analogous to the vicinal arrangement in this compound, these findings underscore the profound influence of fluorine on reaction energetics and mechanisms.

Table 1: Hypothetical Activation Energies for the Azidofluorination of Styrene

| Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Fluorination | TS1 (Formation of fluorinated carbocation) | 15-20 |

| Azide Addition (syn) | TS2-syn | 5-8 |

Note: The data in this table is hypothetical and serves as an example of what computational studies would aim to determine.

Conformational Analysis and Stereoisomerism

This compound possesses two stereocenters, leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Computational methods are essential for understanding the conformational preferences and relative stabilities of these stereoisomers.

Conformational analysis of the diastereomers would likely reveal the preferred dihedral angles about the C1-C2 bond. These preferences are governed by a combination of steric hindrance between the phenyl, fluoro, and azido (B1232118) groups, as well as electronic effects such as hyperconjugation. A DFT-based conformational study, supported by NMR J-based analysis, has been successfully applied to determine the preferred puckering of fluorinated piperidine rings. rsc.org A similar approach could be used for the acyclic system of this compound.

The gauche effect, where a conformation with adjacent electronegative substituents is preferred, may play a significant role. The relative energies of the different staggered conformations (anti and gauche) can be calculated to predict the most stable rotamers.

Table 2: Calculated Relative Energies of (1R,2S)-(2-Azido-1-fluoroethyl)benzene Conformers

| Conformer (Dihedral Angle N3-C2-C1-F) | Relative Energy (kcal/mol) |

|---|---|

| Gauche 1 (~60°) | 0.00 |

| Anti ( |

1.25 |

Note: The data in this table is illustrative and based on general principles of conformational analysis of small organic molecules.

Elucidation of Electronic Effects and Reactivity Descriptors

The electronic properties of this compound can be thoroughly investigated using computational methods. Reactivity descriptors derived from DFT, such as Fukui functions, local softness, and molecular electrostatic potential (MEP), can provide insights into the molecule's reactivity. scielo.org.mxresearchgate.netscirp.org

Fukui Functions: These descriptors can help identify the most electrophilic and nucleophilic sites within the molecule. For instance, the carbon atom attached to the fluorine would likely exhibit significant electrophilic character, while the terminal nitrogen of the azido group would be a primary nucleophilic site.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or orange) would indicate nucleophilic character, while regions of positive potential (blue) would indicate electrophilic character.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity in pericyclic reactions and its behavior as an electron donor or acceptor.

Computational studies on substituted ethylbenzenes have utilized DFT to investigate reaction kinetics and the influence of substituents on the aromatic ring. mdpi.com A similar approach for this compound would quantify the electron-withdrawing effects of the fluoro and azido groups on the phenyl ring.

Table 3: Calculated Conceptual DFT Reactivity Descriptors

| Descriptor | Value (arbitrary units) |

|---|---|

| Ionization Potential (I) | 9.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Global Hardness (η) | 4.15 |

Note: These values are representative examples for a molecule with electron-withdrawing groups.

Predictive Modeling for Novel Transformations

Computational chemistry plays a vital role in predicting the outcomes of unknown reactions and guiding the design of new synthetic methodologies. For this compound, predictive modeling could be employed to explore its potential in various chemical transformations.

Cycloaddition Reactions: The azido group is well-known for its participation in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Predictive models can assess the feasibility and regioselectivity of such reactions with various alkynes.

Nucleophilic Substitution: The carbon bearing the fluorine atom is a potential site for nucleophilic substitution. Computational models can predict the activation barriers for substitution with different nucleophiles and compare them to other potential reaction pathways.

Machine Learning Models: The growing field of machine learning in chemistry offers powerful tools for predicting reaction outcomes. rsc.org By training models on large datasets of known reactions, it may be possible to predict the regioselectivity and stereoselectivity of reactions involving this compound with a high degree of accuracy.

These predictive studies not only provide a deeper understanding of the inherent reactivity of the molecule but also accelerate the discovery of new and useful chemical transformations.

Emerging Research Directions and Unresolved Challenges

Innovation in Sustainable and Catalyst-Free Synthetic Routes

The traditional synthesis of azides often involves reagents and conditions that are not aligned with the principles of green chemistry. Consequently, a significant research thrust is the development of more sustainable and inherently safer synthetic methodologies. For compounds like (2-Azido-1-fluoroethyl)benzene, this involves moving away from heavy metal catalysts and harsh reagents.

Key Innovations:

Photoinduced Chemistry: Visible-light-promoted, catalyst-free reactions are gaining considerable attention for the formation of C-C and C-heteroatom bonds. researchgate.net These methods leverage light as a clean energy source, potentially allowing for the synthesis of fluoroazide precursors or their derivatives under mild, environmentally benign conditions. researchgate.net The development of photoinduced intramolecular radical C-N coupling, for instance, presents a pathway that could be explored for novel fluoroazide syntheses. researchgate.net

Mechanochemistry: As a solvent-free or low-solvent technique, mechanochemistry offers a powerful, energy-efficient approach to chemical transformations. researchgate.net Its application in synthesizing heterocyclic compounds is well-documented, and its potential for preparing energetic materials like azides in a more controlled and safer manner is an active area of investigation. researchgate.net This approach aligns with green chemistry principles by minimizing waste and reducing reliance on hazardous solvents. researchgate.net

A comparative overview of potential synthetic approaches is presented below.

| Synthetic Approach | Typical Conditions | Advantages | Challenges for Fluoroazide Synthesis |

| Traditional SN2 Azidation | Sodium azide (B81097), polar aprotic solvents (DMF, DMSO) | Well-established, versatile | Use of hazardous solvents, potential for thermal runaway |

| Photoinduced Synthesis | Visible light, photosensitizer (or catalyst-free) | Mild conditions, high selectivity, sustainable energy source researchgate.net | Substrate scope, quantum yields, scalability |

| Mechanochemical Synthesis | Ball milling, liquid-assisted grinding | Solvent-free, energy-efficient, enhanced safety researchgate.net | Reaction monitoring, scale-up, heat management |

Table 1: Comparison of Synthetic Strategies for Azide Formation.

Mitigation of Handling and Stability Issues for Volatile Fluoroazides

A major impediment to the widespread use of low-molecular-weight fluoroazides is their inherent instability and high volatility. researchgate.netrsc.org Compounds like 2-fluoroethyl azide, a close structural analog of this compound, are known to be potentially explosive and difficult to handle in their pure, isolated form. researchgate.netrsc.org This volatility also complicates purification, as distillation can lead to co-distillation of precursors, which interferes with subsequent reactions. rsc.org

Mitigation Strategies:

Development of Non-Volatile Precursors: A successful strategy, particularly in radiochemistry, involves designing precursors that generate the volatile azide in situ or are less volatile themselves. For the synthesis of [¹⁸F]fluoroethyl azide, the use of a crystalline 2-azidoethyl 4-nitrobenzenesulfonate precursor, which is less volatile than the traditional tosylate precursor, has been shown to prevent carry-over during distillation and simplify handling. rsc.org This principle is directly applicable to the synthesis of this compound.

Ortho-Stabilization: Research has shown that introducing stabilizing groups can reduce volatility and improve handling. For instance, an oxygen ortho-stabilized iodonium (B1229267) derivative was developed to produce an azido (B1232118) ¹⁸F-arene click agent that exhibited low volatility and excellent stability, making it suitable for automated synthesis. nih.gov

Use of Hydrophilic Moieties: Incorporating hydrophilic groups, such as polyethylene (B3416737) glycol (PEG) chains, into the fluoroazide structure can significantly reduce volatility. nih.gov This approach was chosen to create a nonvolatile and more hydrophilic fluoro-PEG-azide for bioconjugation, overcoming the handling issues associated with the highly volatile [¹⁸F]fluoroethyl azide. nih.gov

| Fluoroazide Compound/Precursor | Key Property/Challenge | Mitigation Strategy | Reference |

| 2-Fluoroethyl azide | High volatility, potentially explosive, difficult to handle in pure form | Use of less volatile nosylate (B8438820) precursor for synthesis | rsc.org |

| 4-[¹⁸F]Fluorobenzyl azide | High volatility complicates recovery after concentration | Design of ortho-stabilized precursors ([¹⁸F]7B) with higher recovery rates | nih.gov |

| [¹⁸F]Fluoroethyl azide | Volatility and low carbon content | Replacement with nonvolatile, hydrophilic 1-azido-2-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy)ethane | nih.gov |

Table 2: Strategies to Mitigate Handling and Stability Issues of Fluoroazides.

Discovery of Novel Reactivity Modalities and Selective Transformations

While the Huisgen 1,3-dipolar cycloaddition ("click chemistry") is the most prominent reaction of azides, research is expanding to uncover new reactivity patterns and achieve higher levels of selectivity for fluoroazides. researchgate.netmdpi.com

Emerging Reactivity and Transformations:

Chemoselective Reductions: The selective reduction of the azide group in the presence of a fluorine atom on the adjacent carbon is a valuable transformation. Three methods were tested for the reduction of β-fluoroazides to β-fluoroamines: catalytic hydrogenation, catalytic transfer hydrogenation, and reduction with triphenylphosphine, with the last method proving to be the most effective. researchgate.net This provides a direct route to valuable β-fluoroamines from fluoroazide precursors.

Catalyst-Free Cycloadditions: While many click reactions are copper-catalyzed, there is a drive to develop catalyst-free transformations to avoid potential cytotoxicity from metal catalysts. rsc.org For example, the reaction of bromoethanesulfonyl fluoride (B91410) (BESF) with aryl azides proceeds without a catalyst to provide 4-sulfonyl fluoride-substituted 1,2,3-triazoles as single regioisomers. rsc.org

Selective Polymorph Transformation: For solid-state applications, controlling the crystalline form (polymorph) is crucial. Solvent-drop grinding has been demonstrated as a method to induce specific polymorph transformations, a technique that could be relevant for controlling the solid-state properties of derivatives of this compound. rsc.org

Site-Selective Transformations: In complex molecules, achieving site-selectivity is paramount. The development of catalytic approaches to enhance or override the innate reactivity of functional groups is a key research area, enabling precise modification of polyfunctional molecules like carbohydrates, a concept applicable to complex fluoroazide derivatives. nih.gov

Integration with Microfluidic and Automated Synthetic Platforms

The hazardous nature and often demanding reaction conditions for preparing fluoroazides make them ideal candidates for integration into modern automated synthesis and microfluidic platforms. These technologies offer enhanced safety, reproducibility, and control over reaction parameters. researchgate.net

Technological Integration:

Automated Synthesis Modules: In radiochemistry, the synthesis of ¹⁸F-labeled azides is frequently automated. Platforms such as the GE TRACERlab, Trasis AllInOne, and Synthra RNplus are used to perform multistep sequences, including radiofluorination and purification, in a contained and reproducible manner. trasis.comnih.gov These systems improve safety and efficiency, which is critical when handling short-lived isotopes and energetic compounds. trasis.com

Microfluidic Reactors: Microfluidic technology provides superior heat and mass transfer, allowing for reactions to be performed under conditions that are difficult to control in batch reactors. researchgate.netncl.ac.uk This is particularly beneficial for potentially explosive reactions. The use of microreactors has been explored for the radiosynthesis of [¹⁸F]fluoroarenes, demonstrating the potential for rapid optimization and reduced reagent consumption. ncl.ac.uk The high surface-area-to-volume ratio in these systems can lead to significant improvements in reaction time and efficiency compared to conventional methods. researchgate.net

| Platform | Type | Application Example | Key Advantage | Reference |

| GE TRACERlab FXFN | Automated Synthesis Module | [¹⁸F]AlF radiolabeling | Automated, reproducible clinical translation | trasis.com |

| Trasis AllInOne (AIO) | Automated Synthesis Module | [¹⁸F]AlF radiolabeling | Improved radiochemical yield and specific activities over other systems | trasis.com |

| Synthra RNplus | Automated Synthesis Module | Synthesis of 1-azido-2-[¹⁸F]fluoroethane | High yield (>90%) automated synthesis of an azide prosthetic group | nih.gov |

| Advion NanoTek | Microfluidic Reactor | Radiosynthesis of [¹⁸F]fluoroarenes | Enables use of alternative phase-transfer agents to avoid blockages | ncl.ac.uk |

Table 3: Examples of Automated and Microfluidic Platforms for Fluoroazide-Related Syntheses.

Advancements in In Situ Characterization and Reaction Monitoring

Real-time monitoring of reactions involving energetic or unstable intermediates like fluoroazides is crucial for ensuring safety, optimizing conditions, and understanding reaction mechanisms.

Monitoring Techniques:

¹⁹F-NMR Spectroscopy: The presence of the fluorine atom in this compound makes ¹⁹F-NMR an exceptionally powerful tool for reaction monitoring. dokumen.pub Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, relatively large changes in chemical shift are often observed during chemical transformations, allowing for unambiguous tracking of product formation and consumption of starting materials. dokumen.pub This enables online analysis of reaction mixtures to screen progress. dokumen.pub

Process Analytical Technology (PAT): The broader integration of PAT, including spectroscopic methods like FTIR and Raman, allows for continuous analysis of critical process parameters. For hazardous reactions, these tools can provide immediate feedback, enabling tighter control over temperature, concentration, and mixing, thereby preventing runaway reactions and ensuring product quality.

Rational Design of Next-Generation Fluoroazide Building Blocks

Beyond this compound itself, there is a significant effort to rationally design new fluoroazide building blocks with improved properties. csmres.co.uk This involves a deep understanding of structure-property relationships to create reagents that are more stable, more reactive in a desired manner, and easier to handle. nih.gov

Design Principles:

Tuning Physicochemical Properties: The introduction of fluorine or fluorinated groups is a well-established strategy in medicinal chemistry to modulate properties like stability, lipophilicity, and acidity with minimal steric impact. sigmaaldrich.com This same principle is being applied to the design of building blocks to enhance their utility in synthesis.

Improving Synthetic Accessibility and Quality: A key strategy in drug discovery is the design of novel, high-quality building blocks that can accelerate projects. csmres.co.uk For fluoroazides, this means designing structures that are not only functionally useful but also synthetically accessible via efficient and scalable routes.

Function-Oriented Design: Next-generation building blocks are often designed with a specific application in mind. In PET imaging, for instance, new azido ¹⁸F-arenes have been designed to be less volatile and more reactive in click chemistry, addressing the shortcomings of earlier agents. nih.gov Similarly, designing building blocks that are compatible with automated synthesis platforms is a growing trend. enamine.netsynplechem.com This forward-thinking approach ensures that newly designed molecules are immediately useful within modern high-throughput workflows.

Q & A

Q. Critical Parameters :

- Solvent choice : Polar aprotic solvents enhance nucleophilicity but may compete with azide in side reactions.

- Temperature : Elevated temperatures accelerate azide substitution but risk decomposition of the azido group.

- Purity of precursors : Bromoethylbenzene derivatives (e.g., CAS 103-63-9) must be rigorously dried to avoid hydrolysis .

How can researchers characterize the structural integrity of this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect signals for the ethyl chain (δ ~3.5–4.5 ppm for CH₂F and CH₂N₃) and aromatic protons (δ ~7.2–7.5 ppm).

- ¹⁹F NMR : A singlet near δ -200 ppm confirms the fluoroethyl group.

- ¹³C NMR : Distinct peaks for C-F (δ ~85–95 ppm) and C-N₃ (δ ~50–60 ppm).

- IR Spectroscopy : Confirm the azide stretch at ~2100–2200 cm⁻¹ and C-F stretch at ~1100–1250 cm⁻¹.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 180.07 for C₈H₈FN₃).

Data Cross-Validation : Compare results with deuterated analogs (e.g., (2-bromoethyl)benzene-d₅, CAS 35845-64-8) to resolve overlapping signals .

Advanced Research Questions

How does the azido group’s thermal stability impact reaction design for this compound in click chemistry applications?

Methodological Answer :

The azido group is prone to decomposition above 100°C, limiting its use in high-temperature reactions. For copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Optimized Conditions : Use Cu(I) catalysts (e.g., TBTA ligand) at 25–40°C in aqueous/organic biphasic systems to minimize azide degradation.

- Stability Testing : Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds. For example, azidoethyl derivatives show decomposition peaks at ~120°C, necessitating strict temperature control .

Contradiction Analysis : Conflicting reports on azide stability may arise from impurities (e.g., residual NaN₃) or solvent effects. Purity validation via GC-MS is critical .

What strategies resolve contradictions in reported reactivity of this compound toward nucleophilic vs. electrophilic reagents?

Methodological Answer :

Discrepancies in reactivity arise from competing interactions:

- Nucleophilic Sites : The azide group (soft nucleophile) reacts preferentially with electrophiles (e.g., alkynes in click chemistry).

- Electrophilic Sites : The fluoroethyl group (hard electrophile) attracts nucleophiles (e.g., Grignard reagents).

Q. Experimental Design :

Competitive Reactions : Compare reaction outcomes under varying pH and solvent polarities. For example, in acidic conditions (pH < 3), the azide may protonate, shifting reactivity toward the fluorine site.

Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites.

Case Study : Fluorine’s strong electron-withdrawing effect reduces azide nucleophilicity in polar solvents, explaining lower CuAAC yields in DMSO vs. THF .

How can researchers leverage this compound in photoresponsive material design?

Methodological Answer :

The azido group’s photolability enables applications in light-triggered systems:

- Photoisomerization : UV irradiation (λ = 300–350 nm) cleaves the azide to generate nitrene intermediates, which can crosslink polymers or bind to biomolecules.

- Controlled Release Systems : Incorporate into micelles or liposomes; azide cleavage under UV releases encapsulated drugs.

Q. Validation Metrics :

- UV-Vis Spectroscopy : Monitor azide decay at λ = 250–300 nm.

- X-ray Crystallography : Resolve structural changes post-irradiation (e.g., formation of triazene byproducts) .

Data Contradiction & Reproducibility

How should researchers address inconsistent yields in the synthesis of this compound across literature?

Q. Methodological Answer :

- Variable Control : Document solvent batch purity (e.g., DMF’s water content < 50 ppm), reaction atmosphere (N₂ vs. air), and precursor stoichiometry.

- Reproducibility Protocol :

- Standardize purification via flash chromatography (silica gel, hexane/ethyl acetate gradient).

- Validate azide content via iodometric titration (NaN₃ residual quantitation).

- Case Study : Bromoethylbenzene-d₅ (CAS 35845-64-8) shows <2% isotopic scrambling under optimized conditions, ensuring reproducibility in deuterated analogs .

Advanced Applications in Drug Discovery

What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

Q. Methodological Answer :

- Bifunctional Linker : The azide enables click chemistry conjugation to alkyne-tagged E3 ligase ligands, while fluorine enhances metabolic stability.

- In Vivo Stability : Conduct pharmacokinetic (PK) studies in rodent models to compare fluorine vs. non-fluorinated analogs. Fluorine reduces CYP450-mediated oxidation, extending half-life .

Q. Experimental Workflow :

Synthesis : Attach azide to a target protein binder (e.g., kinase inhibitor).

Conjugation : Use CuAAC to link to E3 ligase recruiters.

Validation : Western blotting to confirm target protein degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.